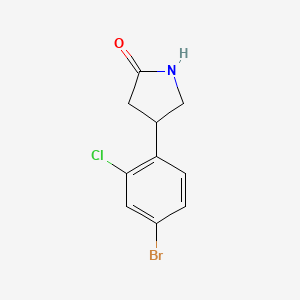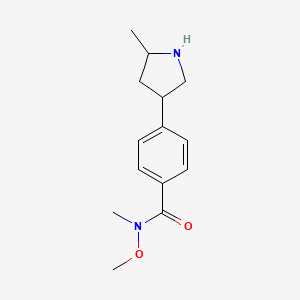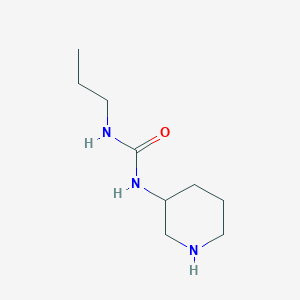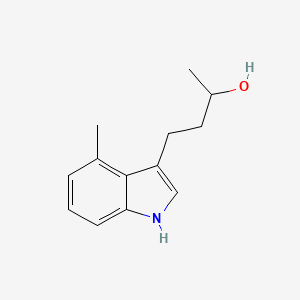
Methyl 2-(aminooxy)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminooxy)-4-methylpentanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminooxy group (-ONH2) attached to a methylpentanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature. This method yields the compound in high purity and yield . The reaction proceeds smoothly under mild conditions, making it an efficient and practical approach for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminooxy)-4-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted aminooxy compounds. These products can be further utilized in synthetic chemistry for the development of more complex molecules.
Applications De Recherche Scientifique
Methyl 2-(aminooxy)-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research has explored its potential as an anticancer agent, particularly in the treatment of colorectal cancer.
Industry: Its reactivity and versatility make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cystathionine-β-synthase, it interferes with the enzyme’s ability to produce hydrogen sulfide, a molecule that promotes tumor growth and proliferation . By inhibiting this enzyme, the compound can reduce tumor growth and induce cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: A precursor to Methyl 2-(aminooxy)-4-methylpentanoate, it shares similar reactivity but lacks the ester functionality.
Hydroxylamine derivatives: These compounds also contain the -ONH2 group and exhibit similar reactivity in chemical reactions.
Uniqueness
This compound is unique due to its ester functionality, which enhances its solubility and reactivity compared to other aminooxy compounds. This makes it a more versatile intermediate in organic synthesis and a more effective inhibitor in biological applications.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
methyl 2-aminooxy-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)4-6(11-8)7(9)10-3/h5-6H,4,8H2,1-3H3 |
Clé InChI |
NVAFDRCMCAACDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OC)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


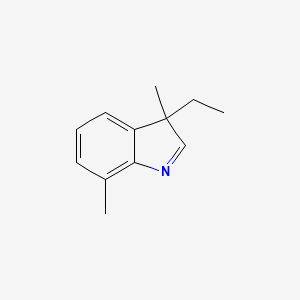
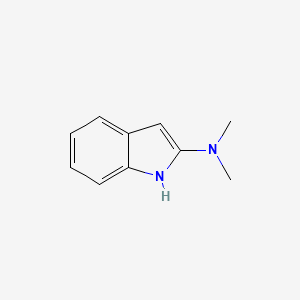

![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
![2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)
